
5-Bromo-1-chloro-3-fluoro-2-propoxybenzene
Vue d'ensemble
Description
5-Bromo-1-chloro-3-fluoro-2-propoxybenzene is a chemical compound with the CAS Number: 1820712-69-3 . It has a molecular weight of 267.52 . The IUPAC name for this compound is 5-bromo-1-chloro-3-fluoro-2-propoxybenzene .
Molecular Structure Analysis
The InChI code for 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene is 1S/C9H9BrClFO/c1-2-3-13-9-7 (11)4-6 (10)5-8 (9)12/h4-5H,2-3H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-1-chloro-3-fluoro-2-propoxybenzene is a liquid at room temperature . It should be stored in a dry environment .Applications De Recherche Scientifique
1. Vibrational Spectra Analysis
- The vibrational spectra of halobenzene cations, including derivatives like 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene, have been studied using mass-analyzed threshold ionization spectrometry. This research contributes to understanding the molecular structure and behavior of such compounds under different electronic states (Kwon et al., 2002).
2. Electrochemical Reactions
- Electrochemical fluorination has been a subject of study for compounds like halobenzenes, including 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene. The research explores the mechanisms of side reactions during fluorination processes, contributing to the understanding of the formation of various halogenated and fluorinated products (Horio et al., 1996).
3. Synthetic Applications
- The compound has been involved in studies related to pseudotetrahedral polyhaloadamantanes, where its structural properties and potential applications in synthesis and analytical chemistry are explored. Such research is crucial for the development of novel synthetic methods and the creation of new materials (Schreiner et al., 2002).
4. Photoreactions and Synthesis
- Research has been conducted on the photoreactions of halogenobenzenes with other organic compounds, where the 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene could be involved. These studies contribute to understanding the behavior of such compounds in light-induced chemical reactions, which is essential for developing photoactive materials and understanding organic reaction mechanisms (Bryce-Smith et al., 1980).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .
Propriétés
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQFKZLQKLTQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



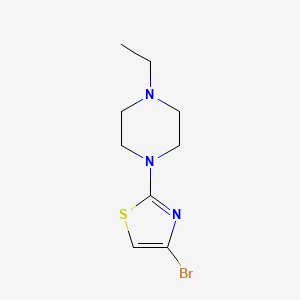
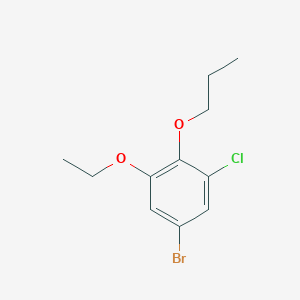
![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride](/img/structure/B1377949.png)

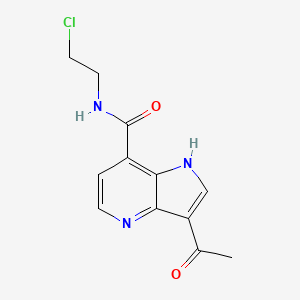
![(R)-1-Boc-2-methyl-[1,4]diazepane](/img/structure/B1377953.png)
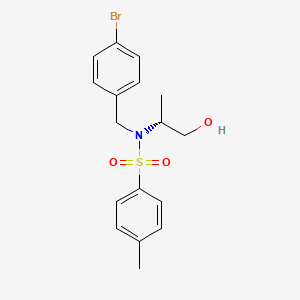
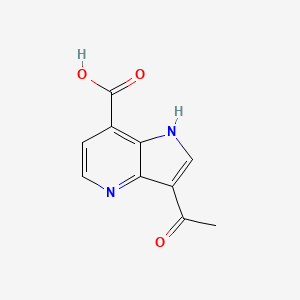
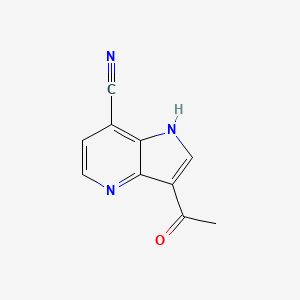
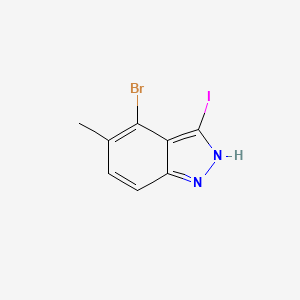
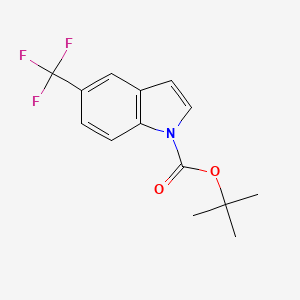

![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)
